"synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride"
"synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride"
An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient method for the synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (CAS No: 1301198-10-6).[1][2] This compound is a valuable building block in medicinal chemistry and drug development, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This document details the strategic approach, a step-by-step experimental protocol, mechanistic insights, and characterization data. The intended audience includes researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.
Introduction and Strategic Importance
Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] Their stability, low toxicity, and functional group tolerance make them ideal partners for creating carbon-carbon bonds. The title compound, 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, incorporates a basic piperidinylmethyl moiety, making it a key intermediate for introducing this functional group into complex molecular scaffolds.[1] This is particularly relevant in the development of novel therapeutics, where the piperidine ring is a common pharmacophore.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a preferred form for storage and use in subsequent synthetic applications. The synthesis strategy presented herein is designed for robustness and scalability, starting from commercially available materials.
Synthetic Strategy and Retrosynthesis
The most direct and efficient synthetic route involves a two-step process:
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Nucleophilic Substitution: Reaction of piperidine with 4-(Bromomethyl)phenylboronic acid.
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Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the target hydrochloride salt.
This approach is predicated on the high reactivity of the benzylic bromide in 4-(Bromomethyl)phenylboronic acid (CAS: 68162-47-0) towards nucleophilic attack by the secondary amine, piperidine.[5][6]
Retrosynthetic Analysis Diagram
The logical disconnection of the target molecule is illustrated below, identifying the key starting materials.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Step 1: Synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid
Caption: Workflow for the synthesis of the free base intermediate.
Methodology:
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To a stirred solution of 4-(Bromomethyl)phenylboronic acid (1.0 eq., CAS: 68162-47-0) in acetonitrile (10 mL per gram of starting material), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).[5]
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Cool the suspension to 0-5 °C in an ice bath.
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Add piperidine (1.2 eq.) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C. The secondary amine acts as the nucleophile, displacing the bromide. The K₂CO₃ serves as an inorganic base to neutralize the HBr generated in situ, preventing the protonation of piperidine which would render it non-nucleophilic.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Upon completion, filter the reaction mixture to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure to yield a crude oil or semi-solid. This is the free base, 4-(Piperidin-1-ylmethyl)phenylboronic acid.[7] It is often used in the next step without further purification.
Step 2: Formation and Isolation of the Hydrochloride Salt
Methodology:
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Dissolve the crude 4-(Piperidin-1-ylmethyl)phenylboronic acid from the previous step in a minimal amount of isopropanol (IPA).
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Cool the solution to 0-5 °C.
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Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.5 eq.) dropwise with vigorous stirring. A white precipitate will form immediately. The addition of HCl protonates the basic nitrogen of the piperidine ring, forming the stable and easily handled hydrochloride salt.
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Continue stirring the suspension at 0-5 °C for 1 hour to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake sequentially with cold isopropanol and then diethyl ether to remove any unreacted starting materials and impurities.
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Dry the product under vacuum at 40-50 °C to a constant weight. The final product is a white to off-white solid.
Product Characterization and Data
The synthesized compound should be characterized to confirm its identity and purity.
| Parameter | Expected Value / Data | Source |
| CAS Number | 1301198-10-6 | [1][2] |
| Molecular Formula | C₁₂H₁₉BClNO₂ | [8] |
| Molecular Weight | 255.55 g/mol | [8] |
| Appearance | White to off-white solid | [7] |
| Purity (by HPLC) | ≥95% | [8] |
| Storage | Inert atmosphere, 2-8°C | [7] |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the piperidine ring, the benzylic CH₂, and the aromatic protons. | [1] |
| Mass Spec (MS) | [M+H]⁺ corresponding to the free base (m/z ≈ 220.15). | [7] |
Mechanistic Discussion and Scientific Rationale
The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The piperidine nitrogen atom attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.
Key Experimental Choices:
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Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants but does not interfere with the nucleophilic attack.
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Base: Anhydrous potassium carbonate is a mild, inexpensive, and non-nucleophilic base that effectively scavenges the HBr byproduct. Its use is critical to maintain a sufficient concentration of the free piperidine nucleophile.
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Temperature Control: Initial cooling during the addition of piperidine is crucial to manage the exothermic nature of the reaction and prevent potential side reactions.
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Salt Formation: Converting the final compound to its hydrochloride salt is standard practice for amine-containing pharmaceutical intermediates. This increases the melting point, enhances crystalline properties, and improves stability during storage by protecting the basic amine from atmospheric CO₂ and oxidative degradation.
Safety and Handling
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4-(Bromomethyl)phenylboronic acid: This compound is a lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Piperidine: A flammable, toxic, and corrosive liquid. All handling should be done in a fume hood.
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Hydrochloric Acid (in Ether): Corrosive. Diethyl ether is extremely flammable. Use with caution away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[1]
Conclusion
This guide outlines a robust and reproducible synthesis of 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. The methodology is straightforward, employing standard laboratory techniques and readily available reagents. The resulting product is a high-purity material suitable for a wide range of applications in synthetic and medicinal chemistry, particularly as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[9]
References
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PubChem. 4-(Piperidino)phenylboronic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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Royal Society of Chemistry. High yielding Suzuki-Miyaura coupling in aqueous media... RSC Advances. Available from: [Link]
-
Arctom. [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles... Available from: [Link]
Sources
- 1. [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride [synhet.com]
- 2. echemi.com [echemi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. 4-(Bromomethyl)phenylboronic acid 68162-47-0 [sigmaaldrich.com]
- 7. 4-(Piperidin-1-ylmethyl)phenylboronic acid [sigmaaldrich.cn]
- 8. 4-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride - CAS:1301198-10-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
